MFCD18318158
Description
For the purpose of this analysis, we will focus on CAS 918538-05-3 (MDL: MFCD11044885) as a representative example of a heterocyclic compound with a pyrrolotriazine core, which aligns with the structural motifs often associated with MDL-classified compounds .
Properties
IUPAC Name |
6-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)11-5-3-4-10(8-11)13-7-6-12(9-17-13)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCEWVTMXYMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688072 | |
| Record name | 6-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-12-6 | |
| Record name | 6-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18318158” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
“MFCD18318158” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and compounds with altered chemical properties.
Scientific Research Applications
“MFCD18318158” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: “this compound” is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “MFCD18318158” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Molecular Profile :
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties: Boiling Point: Not explicitly stated, but comparable analogs suggest stability under standard conditions. Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors, influencing solubility and bioavailability .
Synthesis :
The compound is synthesized via a nucleophilic substitution reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine, catalyzed by N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at elevated temperatures .
Comparison with Similar Compounds
To contextualize "MFCD18318158" (represented here by CAS 918538-05-3), we compare it with two structurally related compounds and one functional analog:
Structural Analogs
Compound A : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: Unspecified, MDL: MFCD11656828)
Compound B : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: Unspecified, MDL: MFCD06738835)
- Molecular Formula : C₇H₃Cl₂N₂
- Molecular Weight : 190.02 g/mol
- Key Differences :
Functional Analog
Compound C : 1-(4-Trifluoromethylphenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Functional Comparison :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | CAS 918538-05-3 (Representative) | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₇H₅ClN₄ | C₇H₃Cl₂N₂ | C₁₀H₉F₃O |
| Molecular Weight (g/mol) | 188.01 | 180.60 | 190.02 | 202.17 |
| Log S (ESOL) | -2.47 | -2.12 | -2.85 | -2.63 |
| Bioavailability Score | 0.55 | 0.60 | 0.45 | 0.65 |
| Synthetic Accessibility | Moderate | High | Low | High |
Research Findings and Implications
- Structural Modifications: Chlorine atoms in CAS 918538-05-3 enhance electrophilic substitution reactivity compared to non-halogenated analogs, making it a candidate for targeted drug delivery systems .
- Functional Trade-offs : While fluorinated compounds like Compound C exhibit superior thermal stability, their higher molecular weight limits diffusion kinetics in biological systems .
- Synthetic Challenges : Compound B’s low synthetic accessibility underscores the need for optimized catalysts to improve yields in pyrrolopyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
